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Compound of Interest

Compound Name: 1-Ethynyl-4-phenoxybenzene

Cat. No.: B1316883

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
1-ethynyl-4-phenoxybenzene (CAS No. 4200-06-0). Due to the limited availability of
experimentally derived spectra in public databases, this document presents predicted
spectroscopic data obtained from computational methods, alongside detailed, standardized
experimental protocols for acquiring such data. This information is crucial for the
characterization and quality control of this compound in research and development settings.

Compound Information

Compound Name 1-Ethynyl-4-phenoxybenzene
Synonyms 4-Phenoxyphenylacetylene

CAS Number 4200-06-0

Molecular Formula C14H100

Molecular Weight 194.23 g/mol

Chemical Structure Lrjl-Ethynyl-4-phenoxybenzene structure

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-ethynyl-4-
phenoxybenzene. These predictions are based on established computational algorithms and
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provide a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

~7.50 d 2H Ar-H
~7.35 t 2H Ar-H
~7.15 t 1H Ar-H
~7.05 d 2H Ar-H
~7.00 d 2H Ar-H
~3.10 S 1H =C-H

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6, ppm) Assignment
~158 Ar-C
~156 Ar-C
~134 Ar-C
~130 Ar-C
~124 Ar-C
~120 Ar-C
~118 Ar-C
~117 Ar-C
~83 =
~78 =C-H
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

~3300 Strong, Sharp =C-H stretch
~3100-3000 Medium Aromatic C-H stretch
~2100 Medium, Sharp C=C stretch
~1600-1450 Strong Aromatic C=C stretch
~1240 Strong Aryl-O-Aryl stretch

Ultraviolet-Visible (UV-vis) Spectroscopy

While specific experimental UV-vis data for the monomer is not readily available, the polymer,
poly(1-ethynyl-4-phenoxybenzene), exhibits a UV-visible absorption maximum at 352 nm[1].
The monomer is expected to have a Amax at a shorter wavelength.

Table 4: Predicted UV-vis Spectroscopic Data

Amax (nm) Molar Absorptivity (g) Solvent

~250-280 Not Predicted Ethanol/Hexane

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-
ethynyl-4-phenoxybenzene.

NMR Spectroscopy

1H and 3C NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve 5-10 mg of 1-ethynyl-4-phenoxybenzene in approximately
0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire the spectrum at 298 K.
o Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.
o Collect 16-32 scans.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Employ a 45° pulse angle and a relaxation delay of 2 seconds.
o Accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio.

o Data Processing: Process the raw data (Free Induction Decay) with an appropriate software
(e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline
correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

o Sample Preparation: Place a small drop of liquid 1-ethynyl-4-phenoxybenzene directly onto
the ATR crystal (e.g., diamond or germanium). For a solid sample, press a small amount
firmly onto the crystal to ensure good contact.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.
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o Collect the sample spectrum over a range of 4000-400 cm~1.

o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

UV-vis Spectroscopy

UV-vis Spectroscopy Protocol:
e Sample Preparation:

o Prepare a stock solution of 1-ethynyl-4-phenoxybenzene in a UV-grade solvent (e.g.,
ethanol or hexane) of a known concentration (e.g., 1 mg/mL).

o Prepare a series of dilutions from the stock solution to find a concentration that gives a
maximum absorbance between 0.5 and 1.5.

¢ Instrumentation: Use a dual-beam UV-vis spectrophotometer.

o Data Acquisition:
o Fill a quartz cuvette with the pure solvent to be used as a reference.
o Fill a matched quartz cuvette with the sample solution.
o Scan the sample from 400 nm to 200 nm.

o Data Processing: The instrument software will automatically subtract the solvent baseline
and display the absorbance spectrum of the sample. Identify the wavelength of maximum
absorbance (Amax).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-ethynyl-4-phenoxybenzene.
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NMR Spectroscopy
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1316883?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

